Estradiol 3-metil éter

Descripción general

Descripción

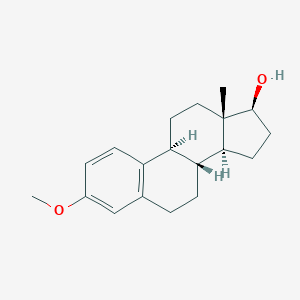

El éter metílico de estradiol, también conocido como 17β-estradiol éter metílico, es un derivado sintético del estradiol, una hormona estrogénica natural. Este compuesto se caracteriza por la presencia de un grupo éter metílico en la posición 3 de la molécula de estradiol. El éter metílico de estradiol ha sido estudiado por sus posibles actividades biológicas y su función como un inhibidor selectivo de ciertos canales iónicos.

Aplicaciones Científicas De Investigación

Es un potente inhibidor específico del subtipo del canal de cationes lisosómicos TRPML1 . Este compuesto ha demostrado ser prometedor como una herramienta para investigar el papel de TRPML1 en varios procesos fisiológicos y enfermedades, incluidos los trastornos neurodegenerativos, el cáncer y las enfermedades cardiovasculares . Además, el éter metílico de estradiol y sus análogos se han estudiado por su posible uso en la terapia del cáncer, particularmente en la inhibición de la migración e invasión de células de cáncer de mama triple negativo .

Mecanismo De Acción

El mecanismo de acción del éter metílico de estradiol implica su inhibición selectiva del canal iónico TRPML1 . Esta inhibición afecta las características clave de la función TRPML1, incluida la inducción de la autofagia y la translocación del factor de transcripción EB (TFEB) . Al modular estas vías, el éter metílico de estradiol puede influir en varios procesos celulares y potencialmente brindar beneficios terapéuticos en enfermedades asociadas con la disfunción de TRPML1.

Análisis Bioquímico

Biochemical Properties

Estradiol 3-Methyl Ether interacts with the cation channel TRPML1, a lysosomal cation channel of the transient receptor potential (TRP) superfamily . TRPML1 is permeable for various cations and is involved in a number of physiological processes and human diseases . The interaction of Estradiol 3-Methyl Ether with TRPML1 leads to the selective inhibition of this ion channel .

Cellular Effects

Estradiol 3-Methyl Ether has been shown to affect key features of TRPML1 function, including autophagy induction and transcription factor EB (TFEB) translocation . In addition, it acts as an inhibitor of triple-negative breast cancer cell migration and invasion .

Molecular Mechanism

The molecular mechanism of Estradiol 3-Methyl Ether involves its action as a highly potent and isoform-selective antagonist of TRPML1 . It exerts its effects at the molecular level through direct and selective inhibition of TRPML1, independent of estrogen receptors . This leads to the attenuation of autophagy, cell migration, and invasion .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del éter metílico de estradiol se puede lograr a través de diversas rutas sintéticas. Un método optimizado implica la síntesis total enantioselectiva utilizando una reacción en cascada de reacción de Michael mediada por éter de sililo de diphenylprolinol de nitroalcano y reacción aldólica intramolecular. Este método proporciona derivados de biciclo[4.3.0]nonano con excelente enantioselectividad . La síntesis total se puede lograr en 12 matraces con 10 purificaciones utilizando gel de sílice, lo que resulta en un rendimiento general del 6,8%. La optimización adicional permite la síntesis utilizando cinco vasos de reacción con cuatro purificaciones, logrando un rendimiento total del 15% .

Métodos de Producción Industrial: Los métodos de producción industrial para el éter metílico de estradiol generalmente implican procesos de síntesis de varios pasos que incluyen reacciones clave como la oxidación, la hidrogenación, la formación de cloruro de ácido, la reacción de Friedel-Crafts, la desprotección y la reducción . Estos métodos están diseñados para maximizar el rendimiento y la pureza al mismo tiempo que se minimiza la cantidad de pasos de purificación necesarios.

Análisis De Reacciones Químicas

Tipos de Reacciones: El éter metílico de estradiol experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar su actividad biológica.

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en la síntesis y modificación del éter metílico de estradiol incluyen LiBHEt3, DIBAL y otros agentes reductores . Los agentes oxidantes como NaIO4 y KMnO4 también se emplean en el proceso de síntesis .

Productos Mayores Formados: Los productos principales formados a partir de estas reacciones incluyen varios derivados del éter metílico de estradiol, que se pueden modificar aún más para mejorar su actividad biológica y selectividad .

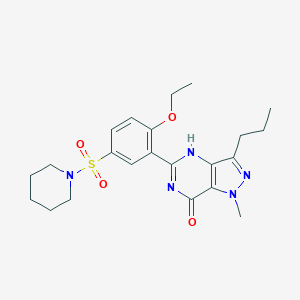

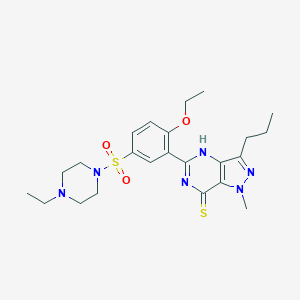

Comparación Con Compuestos Similares

El éter metílico de estradiol se puede comparar con otros compuestos similares, como el estradiol, la estrona y el estriol. Estos compuestos comparten una estructura central similar pero difieren en sus grupos funcionales y actividades biológicas. El éter metílico de estradiol es único en su inhibición selectiva de TRPML1, lo que lo distingue de otros compuestos estrogénicos . Otros compuestos similares incluyen PRU-10 y PRU-12, que son análogos del éter metílico de estradiol con actividad reducida en el receptor de estrógeno .

Conclusión

El éter metílico de estradiol es un derivado sintético del estradiol con un potencial significativo en la investigación científica y las aplicaciones terapéuticas. Su capacidad única para inhibir selectivamente el canal iónico TRPML1 lo convierte en una herramienta valiosa para investigar varios procesos fisiológicos y enfermedades. La síntesis, las reacciones químicas y las aplicaciones del compuesto resaltan su importancia en los campos de la química, la biología, la medicina y la industria.

Propiedades

IUPAC Name |

(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-18,20H,3,5,7-10H2,1-2H3/t15-,16-,17+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULAADVBNYHGIBP-GFEQUFNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313230 | |

| Record name | Estradiol 3-methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035-77-4, 94535-16-7 | |

| Record name | Estradiol 3-methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1035-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol 3-methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001035774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estra-1,3,5(10)-trien-17-ol, 3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094535167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estradiol 3-methyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Estradiol 3-methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxyoestra-1,3,5(10)-trien-17-β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRADIOL 3-METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BQ383G656 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

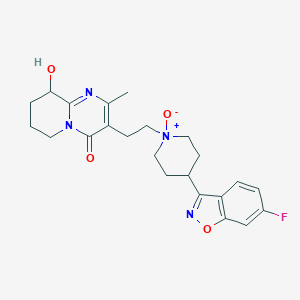

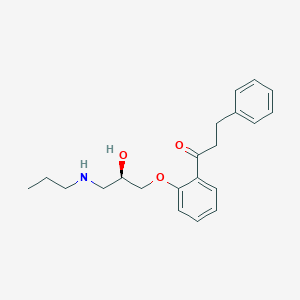

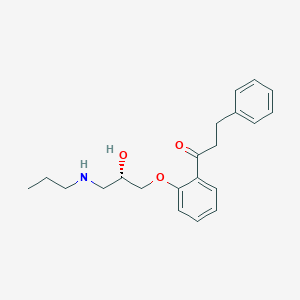

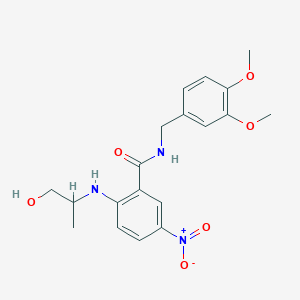

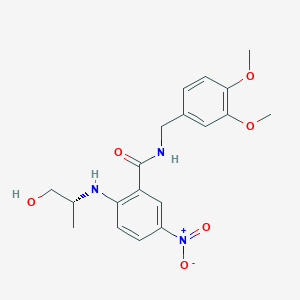

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-[Ethyl(3-phenylpropyl)amino]propyl]phenol](/img/structure/B29196.png)

![3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol](/img/structure/B29200.png)